molecular formula C13H18N2O5 B12162440 1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid

1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid

Cat. No.: B12162440
M. Wt: 282.29 g/mol
InChI Key: OVKFRGWYUWLVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid is a synthetic organic compound featuring a piperidine ring substituted with a carboxylic acid group and a 3-(3-methoxy-1,2-oxazol-5-yl)propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid typically involves multiple steps:

    Formation of the 3-(3-methoxy-1,2-oxazol-5-yl)propanoyl intermediate:

    Coupling with piperidine-4-carboxylic acid:

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide) under acidic conditions.

    Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • Oxidation can yield hydroxylated or carbonylated derivatives.
  • Reduction can lead to partially or fully reduced oxazole rings.
  • Substitution can produce a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

    1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-3-carboxylic acid: Similar structure but with a different substitution pattern on the piperidine ring.

    1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]pyrrolidine-4-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness: 1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.

Properties

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

1-[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C13H18N2O5/c1-19-11-8-10(20-14-11)2-3-12(16)15-6-4-9(5-7-15)13(17)18/h8-9H,2-7H2,1H3,(H,17,18)

InChI Key

OVKFRGWYUWLVRS-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.